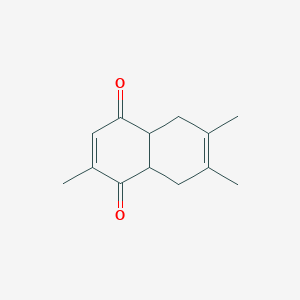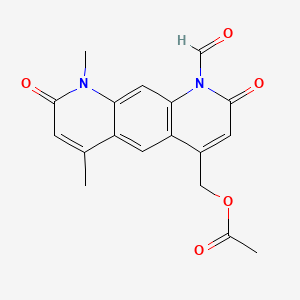
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is a complex organic compound with the molecular formula C18H16N2O5 and a molecular weight of 340.33 g/mol . This compound is known for its unique structure, which includes a pyridoquinoline core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the pyridoquinoline core followed by functional group modifications to introduce the carboxaldehyde and acetate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
化学反応の分析
Types of Reactions
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carboxaldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core, lacking the pyrido modification.
Carboxaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
特性
CAS番号 |
5978-63-2 |
|---|---|
分子式 |
C18H16N2O5 |
分子量 |
340.3 g/mol |
IUPAC名 |
(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16N2O5/c1-10-4-17(23)19(3)15-7-16-14(6-13(10)15)12(8-25-11(2)22)5-18(24)20(16)9-21/h4-7,9H,8H2,1-3H3 |
InChIキー |
ZIIOVWNQBWGLMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



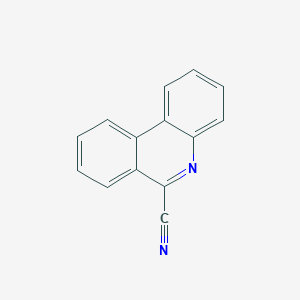
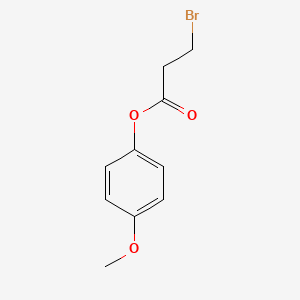
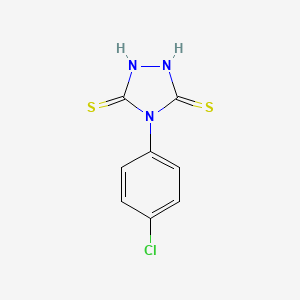
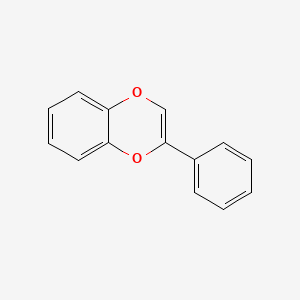
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
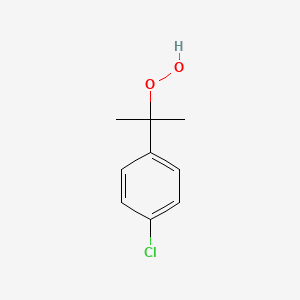
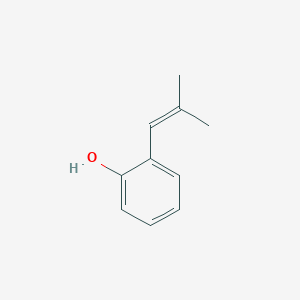
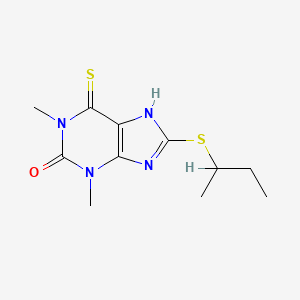

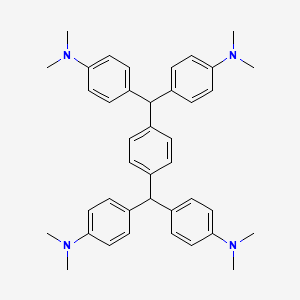
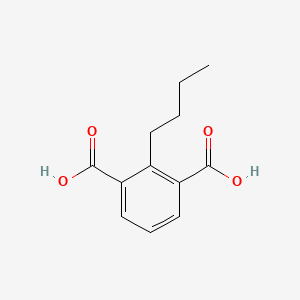
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
